1-Butoxyethyl dimethylcarbamodithioate
Description
1-Butoxyethyl dimethylcarbamodithioate is a carbamodithioate derivative characterized by a dimethylcarbamodithioate functional group (-S-C(=S)-N(CH₃)₂) attached to a butoxyethyl moiety. The butoxyethyl chain likely enhances lipophilicity compared to shorter-chain or ionic analogs, influencing solubility and bioavailability .
Properties
CAS No. |
90780-27-1 |
|---|---|
Molecular Formula |
C9H19NOS2 |
Molecular Weight |
221.4 g/mol |
IUPAC Name |
1-butoxyethyl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C9H19NOS2/c1-5-6-7-11-8(2)13-9(12)10(3)4/h8H,5-7H2,1-4H3 |
InChI Key |
BOURDXCHJHOGRD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C)SC(=S)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butoxyethyl dimethylcarbamodithioate typically involves the reaction of dimethylcarbamodithioic acid with 1-butoxyethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In industrial settings, the production of 1-Butoxyethyl dimethylcarbamodithioate is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of automated systems and advanced analytical techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Butoxyethyl dimethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamodithioate moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
1-Butoxyethyl dimethylcarbamodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly for its ability to inhibit certain enzymes.
Industry: It is utilized in the production of rubber and as a stabilizer in various industrial processes .
Mechanism of Action
The mechanism of action of 1-Butoxyethyl dimethylcarbamodithioate involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The molecular pathways involved include disruption of cellular processes and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2,4-Dinitrophenyl Dimethylcarbamodithioate (C₉H₉N₃O₄S₂)
Key Properties
- Molecular Weight : 287.315 g/mol
- Melting Point : 152.5°C
- Solubility: Insoluble in water; soluble in ethanol, acetone, and benzene .
This contrasts with the butoxyethyl group, which is non-aromatic and less polar.
Applications :
Nitro-substituted carbamodithioates are often used as intermediates in pesticide synthesis due to their electrophilic reactivity. The nitro groups may contribute to herbicidal or insecticidal activity .
Sodium Dimethylcarbamodithioate (Sodium Dimethyldithiocarbamate)
Key Properties
- Ionic Form : Water-soluble sodium salt.
- Applications : Widely used as a pesticide, fungicide, and vulcanization accelerator .
Structural Differences :
The sodium salt lacks the butoxyethyl substituent, resulting in higher water solubility. This ionic nature limits its permeability through lipid membranes compared to the neutral, lipophilic 1-butoxyethyl derivative.
Performance: Sodium dimethyldithiocarbamate’s efficacy in microbial inhibition and metal chelation is well-documented, but its environmental persistence may differ from non-ionic analogs .
1-Oxo-1-[(5-Phenyl-1,3,4-Oxadiazol-2-yl)Amino]Propan-2-yl Dimethylcarbamodithioate
Key Properties
- Structural Features: Incorporates a 1,3,4-oxadiazole ring, a heterocyclic moiety known for antimicrobial activity.
- Applications : Tested against Staphylococcus aureus and S. epidermidis, demonstrating significant bioactivity .
In contrast, the butoxyethyl group in 1-butoxyethyl dimethylcarbamodithioate may prioritize membrane disruption or soil adsorption due to its hydrophobicity.
Data Table: Comparative Analysis
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Key Applications |
|---|---|---|---|---|---|
| 2,4-Dinitrophenyl dimethylcarbamodithioate | C₉H₉N₃O₄S₂ | 287.315 | 152.5 | EtOH, acetone, benzene | Pesticide intermediates |
| Sodium dimethylcarbamodithioate | C₃H₆NS₂⁻·Na⁺ | 143.2 (anion) | N/A | Water | Fungicides, vulcanization |
| Oxadiazole-containing derivative | C₁₄H₁₆N₄O₂S₂ | 336.43 | Not reported | Organic solvents | Antimicrobial agents |
| 1-Butoxyethyl dimethylcarbamodithioate | C₉H₁₉NO₂S₂ | 253.39 (estimated) | Not reported | Likely lipophilic solvents | Potential agrochemicals |
Research Findings and Implications
- The sodium salt’s water solubility limits its environmental mobility, while the butoxyethyl analog’s lipophilicity may improve soil adsorption .
- Biological Activity: Oxadiazole-containing analogs demonstrate targeted antimicrobial effects, whereas carbamodithioates with alkyl chains (e.g., butoxyethyl) may act as broad-spectrum agrochemicals due to non-specific membrane interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
